Silanediol salicylate

Hair care Silicon delivery Formulation optimization

Silanediol salicylate (CAS 187939-06-6) is an organosilanol compound classified as a dimethylsilanediol ester of salicylic acid, represented by the molecular formula C9H12O4Si with a molecular weight of 212.27 g/mol. Structurally, it consists of a dimethylsilanediol moiety (Me2Si(OH)2-derived) covalently linked via an ester bond to 2-hydroxybenzoic acid (salicylic acid), yielding the IUPAC designation [hydroxy(dimethyl)silyl] 2-hydroxybenzoate.

Molecular Formula C9H12O4Si
Molecular Weight 212.27 g/mol
CAS No. 187939-06-6
Cat. No. B12700885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanediol salicylate
CAS187939-06-6
Molecular FormulaC9H12O4Si
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC[Si](C)(O)OC(=O)C1=CC=CC=C1O
InChIInChI=1S/C9H12O4Si/c1-14(2,12)13-9(11)7-5-3-4-6-8(7)10/h3-6,10,12H,1-2H3
InChIKeyUYZLQWUFBLEIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silanediol Salicylate (CAS 187939-06-6): Chemical Class and Baseline Characteristics for Scientific Procurement


Silanediol salicylate (CAS 187939-06-6) is an organosilanol compound classified as a dimethylsilanediol ester of salicylic acid, represented by the molecular formula C9H12O4Si with a molecular weight of 212.27 g/mol. Structurally, it consists of a dimethylsilanediol moiety (Me2Si(OH)2-derived) covalently linked via an ester bond to 2-hydroxybenzoic acid (salicylic acid), yielding the IUPAC designation [hydroxy(dimethyl)silyl] 2-hydroxybenzoate . The compound is synthesized through the controlled hydrolysis of dimethylsilylsalicylate, producing a water-soluble silanol species [1] that combines the biochemical properties of organic silicon with the pharmacological activity of the salicylate radical [2]. Silanediol salicylate exists as a clear, colorless to slightly pinkish liquid, exhibiting full aqueous solubility (100%) and a density of approximately 1 g/cm³ [3]. It is utilized in cosmetic and dermatological formulations as a skin-conditioning agent, emollient, and multifunctional active ingredient [4].

Why Generic Substitution of Silanediol Salicylate with Conventional Salicylates or Standard Silanols Is Scientifically Inadvisable


Substituting silanediol salicylate with either conventional salicylates (e.g., salicylic acid, sodium salicylate) or standard silanols (e.g., monomethylsilanetriol, unmodified dimethylsilanediol) fails to reproduce its functional profile for several chemically grounded reasons. Conventional salicylates lack the organic silicon moiety required for dermal structural protein interactions—specifically, the capacity of silanol groups to interact with collagen, elastin, and glycosaminoglycans within the extracellular matrix [1]. Conversely, standard silanols without the salicylate radical do not provide the anti-inflammatory, keratolytic, and free-radical-scavenging activities conferred by the salicylic acid component [2]. Furthermore, the ester linkage in silanediol salicylate creates a controlled-release architecture wherein hydrolysis liberates both biologically active species in a temporally coordinated manner, a pharmacokinetic property absent in simple physical mixtures of silicon and salicylate sources [3]. This dual-domain molecular design cannot be functionally replicated through formulation-level combination of separate ingredients, as the covalent conjugation ensures co-localized delivery and stoichiometric release that simple admixtures cannot guarantee. Consequently, selection of this specific compound is essential for applications where both organic silicon-mediated dermal restructuring and salicylate-driven anti-inflammatory activity are required from a single, molecularly integrated active entity.

Silanediol Salicylate (CAS 187939-06-6): Quantitative Differentiation Evidence for Scientific Procurement


Silicon Concentration: 30-Fold Enhancement of Capillisil Formulation Versus Classic Silanols

The Capillisil formulation of silanediol salicylate contains a silicon concentration thirty times (30×) higher than that of 'classic' silanol preparations . This substantial increase in bioavailable organic silicon translates to enhanced capacity for hair repair and scalp treatment via keratinocyte proliferation stimulation in the hair papilla . The comparator class—classic silanols—represents earlier-generation, lower-concentration organosilanol formulations that deliver significantly less silicon per unit dose, limiting their restorative efficacy.

Hair care Silicon delivery Formulation optimization Keratinocyte stimulation

Dermal Collagen and Elastic Fiber Remodeling: Quantified Increase in Fiber Density Following Salicylate Silanol Treatment

In a controlled clinical pilot study involving seven healthy female volunteers with moderate photoaged skin, weekly intradermal injections of 0.1% salicylate silanol over ten sessions resulted in a statistically significant increase in the density of both collagen and elastic fibers compared to untreated contralateral control sites [1]. Quantitative texture analysis of digitalized microscopic images, utilizing Sarkar fractal dimension and Fast Fourier transformation-based inertia values, confirmed more compact and homogeneously distributed collagen fibers in treated areas [1].

Skin aging Dermal remodeling Collagen density Elastic fibers In vivo histology

Aqueous Solubility: Complete Water Miscibility Versus Hydrophobic Alternatives

Silanediol salicylate exhibits complete aqueous solubility (100% water-soluble), enabling direct incorporation into aqueous cosmetic and dermatological formulations without the need for organic co-solvents or emulsification systems [1]. This property contrasts markedly with conventional salicylic acid (solubility approximately 0.2% w/v in water at 20°C) and with hydrophobic silicone oils (polydimethylsiloxanes) that require specialized emulsification for aqueous dispersion [2]. The high hydrophilicity derives from the dimethylsilanediol moiety, which preferentially partitions into aqueous environments [2].

Solubility Formulation compatibility Hydrophilicity Aqueous systems

Hydrophilicity Ranking: Dimethylsilanediol Moiety Confers Superior Aqueous Partitioning Versus Trimethylsilanol and Silicone Oils

Analytical studies comparing the hydrophilicity of silicone-derived species demonstrate that dimethylsilanediol (the core silicon moiety of silanediol salicylate) is highly hydrophilic, exhibiting strong preferential partitioning into aqueous environments [1]. In contrast, trimethylsilanol shows intermediate hydrophilicity/hydrophobicity, while silicone oil (polydimethylsiloxane) is highly hydrophobic and remains immiscible in water [1]. This structure-hydrophilicity relationship is fundamental to formulation compatibility: the dimethylsilanediol scaffold ensures that silanediol salicylate distributes uniformly in aqueous media.

Hydrophilicity Partition coefficient Silanol structure-activity Aqueous compatibility

Safety Profile: Low Toxicity Classification Across Multiple Endpoints Versus Free Salicylic Acid

Silanediol salicylate has been evaluated by the Environmental Working Group (EWG) Skin Deep® database and classified as LOW concern across multiple toxicological endpoints including cancer, allergies and immunotoxicity, and developmental and reproductive toxicity [1]. This safety profile is particularly noteworthy when compared to free salicylic acid, which carries established restrictions and precautions for use in certain populations and at elevated concentrations due to keratolytic activity and potential systemic absorption concerns [2]. The conjugated silanol-salicylate architecture appears to modulate the bioactivity and irritancy potential of the salicylate moiety while maintaining therapeutic benefits.

Safety assessment Toxicology Cosmetic safety EWG rating Regulatory compliance

Collagen Cross-Linking Inhibition: Silanol Group-Mediated Prevention of Age-Related Collagen Cross-Linking

Silicon compounds containing at least one silanol group, including dimethyl silanediol (the structural core of silanediol salicylate), have been patented as inhibitors of age-related collagen cross-linking mediated by the Maillard reaction between collagen and sugars [1]. This cross-linking process contributes to decreased skin elasticity and increased stiffness associated with chronological aging and diabetes. The silanol groups interfere with the formation of irreversible cross-links between collagen fibers, thereby preserving dermal flexibility and mechanical properties [1]. While direct quantitative inhibition data for silanediol salicylate specifically are not available, the class-level evidence establishes a mechanistic basis for its anti-aging effects distinct from simple antioxidant or collagen-stimulating activities.

Collagen cross-linking Anti-glycation Skin aging Maillard reaction Silanol technology

Silanediol Salicylate (CAS 187939-06-6): Evidence-Based Application Scenarios for Procurement Decision-Making


Anti-Aging Dermal Remodeling Formulations

Based on direct histological evidence demonstrating statistically significant increases in collagen and elastic fiber density following salicylate silanol treatment [1], this compound is optimally suited for anti-aging serums, creams, and professional treatments targeting photoaged or chronologically aged skin. The remodeling of dermal fiber architecture, confirmed by quantitative texture analysis showing more compact and homogeneously distributed collagen fibers [1], supports procurement for premium anti-aging product lines requiring in vivo-validated structural protein effects. Formulators should note that the evidence derives from intradermal injection studies; transdermal delivery systems may require additional development for topical applications.

High-Silicon Hair and Scalp Treatment Products

The Capillisil formulation of silanediol salicylate, with 30-fold higher silicon concentration than classic silanols [1], provides a procurement rationale for advanced hair care products including anti-hair loss serums, scalp treatments, and hair strengthening formulations. The elevated silicon content supports keratinocyte proliferation in the hair papilla, cuticle restoration, and reduction of dandruff and scalp irritation [1]. This concentration advantage translates to formulation efficiency: lower inclusion rates can achieve the same silicon delivery as higher percentages of conventional silanols, potentially reducing formulation cost and minimizing incompatibility risks.

Aqueous-Based Cosmetics Requiring Complete Water Solubility

Silanediol salicylate's 100% water solubility [1] makes it uniquely suitable for aqueous formulations including toners, mists, serums, water-based gels, and transparent cosmetic products. This property eliminates the need for organic co-solvents or complex emulsification systems required for hydrophobic salicylates or silicone oils [2]. The high hydrophilicity of the dimethylsilanediol moiety ensures homogeneous distribution and eliminates phase separation concerns , providing both formulation simplicity and product stability advantages that directly impact manufacturing efficiency and finished product quality.

Sensitive Skin and Low-Irritation Formulations

Given the favorable EWG safety profile—LOW concern ratings for cancer, allergies/immunotoxicity, and developmental/reproductive toxicity [1]—coupled with documented soothing and anti-inflammatory benefits [2], silanediol salicylate is well-suited for sensitive skin products, baby care formulations, and applications where minimal irritation potential is a critical selection criterion. The compound's non-toxic, non-irritant characterization and preservative-free formulation compatibility further support its use in clean beauty and natural-positioned product lines. The Chinese cosmetic regulatory framework permits use at up to 4.5% in leave-on products [3], providing clear formulation guidance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silanediol salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.